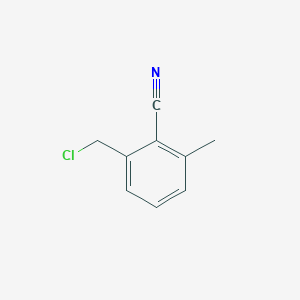
2-(Chloromethyl)-6-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6-methylbenzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methylbenzonitrile typically involves the chloromethylation of 6-methylbenzonitrile. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or zinc iodide (ZnI2). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aromatic ring then attacks the electrophilic carbon, followed by rearomatization to form the chloromethylated product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts like ZnCl2 or ZnI2 is common, and the reaction is typically conducted at controlled temperatures to optimize the yield and purity of the product.
化学反应分析
Types of Reactions
2-(Chloromethyl)-6-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of various derivatives.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols, alcohols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst like palladium on carbon).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(Chloromethyl)-6-methylbenzoic acid.
Reduction: 2-(Chloromethyl)-6-methylbenzylamine.
科学研究应用
2-(Chloromethyl)-6-methylbenzonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: Derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
作用机制
The mechanism of action of 2-(Chloromethyl)-6-methylbenzonitrile depends on the specific reaction or application. For example, in substitution reactions, the chloromethyl group acts as an electrophile, which is attacked by nucleophiles. In biological systems, derivatives of this compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)benzonitrile: Lacks the methyl group at the 6-position.
6-Methylbenzonitrile: Lacks the chloromethyl group.
2-(Bromomethyl)-6-methylbenzonitrile: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-6-methylbenzonitrile is unique due to the presence of both the chloromethyl and methyl groups on the benzene ring, which provides specific reactivity and potential for diverse chemical transformations. This dual substitution pattern allows for the synthesis of a wide range of derivatives with varying properties and applications.
属性
分子式 |
C9H8ClN |
|---|---|
分子量 |
165.62 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-methylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4H,5H2,1H3 |
InChI 键 |
XFCOFNZJYFPSEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)CCl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



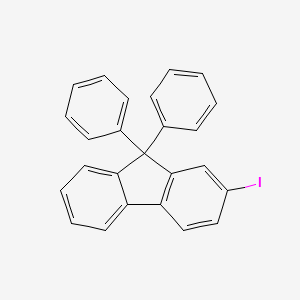
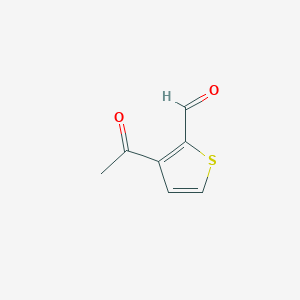
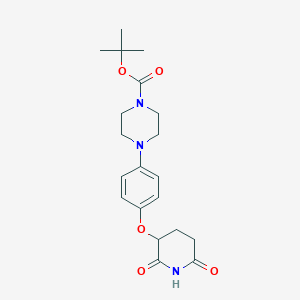
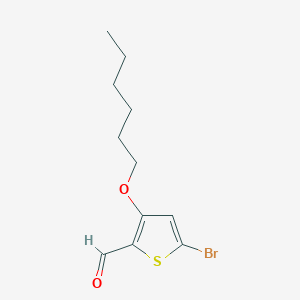
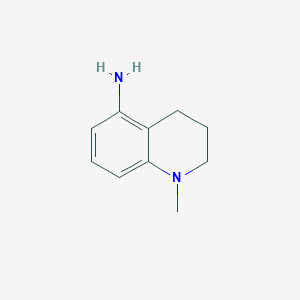
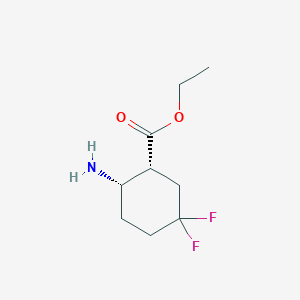

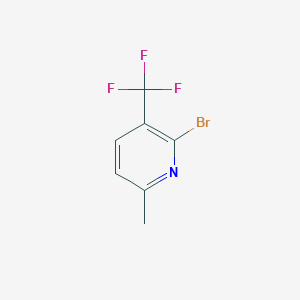
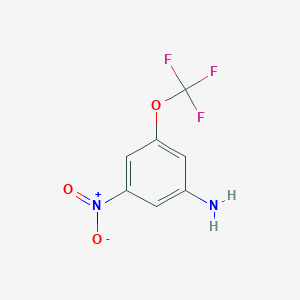
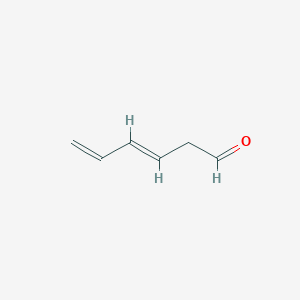


![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B15221812.png)
